molecular formula C22H20Cl2F3NO5 B1649269 Voruciclib hydrochloride CAS No. 1000023-05-1

Voruciclib hydrochloride

Cat. No.: B1649269
CAS No.: 1000023-05-1
M. Wt: 506.3 g/mol
InChI Key: QCWRANLELLMJSH-OJMBIDBESA-N
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Description

Voruciclib hydrochloride is an orally bioavailable, clinical-stage cyclin-dependent kinase (CDK) inhibitor. It is particularly selective for CDK9, a transcriptional regulator of MCL-1, MYC, and Cyclin D1. This compound has shown potential in treating various malignancies, including acute myeloid leukemia and diffuse large B-cell lymphoma .

Preparation Methods

The synthetic routes and reaction conditions for voruciclib hydrochloride are not extensively detailed in publicly available sources. it is known that the compound is synthesized through a series of chemical reactions involving the formation of its core structure and subsequent functionalization to achieve the desired selectivity and potency . Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity, adhering to Good Manufacturing Practices (GMP).

Chemical Reactions Analysis

Voruciclib hydrochloride primarily undergoes reactions typical of organic compounds with similar functional groups. These include:

Scientific Research Applications

Voruciclib hydrochloride has a wide range of scientific research applications:

Mechanism of Action

Voruciclib hydrochloride exerts its effects by selectively inhibiting CDK9. CDK9 is a key regulator of gene transcription and protein degradation, particularly for proteins like MCL-1 and MYC, which are often dysregulated in cancer cells. By inhibiting CDK9, this compound downregulates the expression of these proteins, promoting apoptosis and inhibiting tumor growth . This mechanism makes it a promising candidate for combination therapies, as it can enhance the efficacy of other anticancer agents like venetoclax .

Comparison with Similar Compounds

Voruciclib hydrochloride is structurally similar to other CDK inhibitors, such as flavopiridol. it is differentiated by its potent and selective inhibition of CDK9, which may reduce off-target effects and associated toxicities . Similar compounds include:

This compound’s unique selectivity for CDK9 makes it a valuable tool in cancer research and therapy, offering potential advantages over other CDK inhibitors in terms of efficacy and safety .

Properties

IUPAC Name

2-[2-chloro-4-(trifluoromethyl)phenyl]-5,7-dihydroxy-8-[(2R,3S)-2-(hydroxymethyl)-1-methylpyrrolidin-3-yl]chromen-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClF3NO5.ClH/c1-27-5-4-12(14(27)9-28)19-15(29)7-16(30)20-17(31)8-18(32-21(19)20)11-3-2-10(6-13(11)23)22(24,25)26;/h2-3,6-8,12,14,28-30H,4-5,9H2,1H3;1H/t12-,14+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCWRANLELLMJSH-OJMBIDBESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1CO)C2=C(C=C(C3=C2OC(=CC3=O)C4=C(C=C(C=C4)C(F)(F)F)Cl)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@H]([C@@H]1CO)C2=C(C=C(C3=C2OC(=CC3=O)C4=C(C=C(C=C4)C(F)(F)F)Cl)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20Cl2F3NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000023-05-1
Record name Voruciclib hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1000023051
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name VORUCICLIB HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8BEP29W01U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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